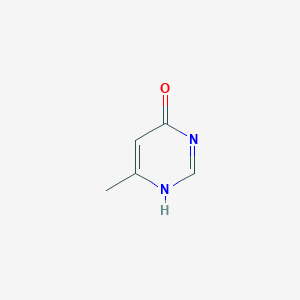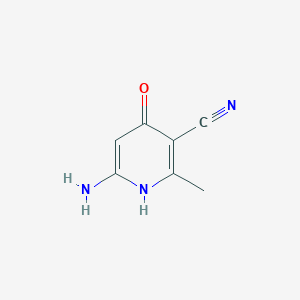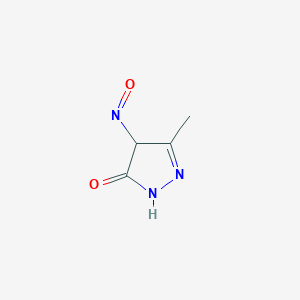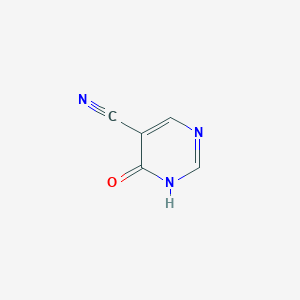
4-Hydroxy-6-méthylpyrimidine
Vue d'ensemble
Description
4-Hydroxy-6-methylpyrimidine, also known as 6-Methyl-4-pyrimidinol, is a heterocyclic compound . It is used in the preparation of antitumor compounds based on adenine . It is also used in the synthesis of novel purimidine, 3-cyanopyridine, and m-amino-N-phenylbenzamide derivatives as tyrosine kinase inhibitors .
Molecular Structure Analysis
The molecular formula of 4-Hydroxy-6-methylpyrimidine is C5H6N2O . The molecular weight is 110.11 g/mol . The SMILES string representation is Cc1cc(O)ncn1 . The InChI representation is 1S/C5H6N2O/c1-4-2-5(8)7-3-6-4/h2-3H,1H3,(H,6,7,8) .
Physical And Chemical Properties Analysis
4-Hydroxy-6-methylpyrimidine is a solid at 20 degrees Celsius . It should be stored under inert gas as it is air sensitive . The melting point is between 145-150 degrees Celsius .
Applications De Recherche Scientifique
Produits pharmaceutiques et découverte de médicaments
Les pyrimidines, y compris la 4-hydroxy-6-méthylpyrimidine, sont devenues une structure centrale de plus en plus importante dans de nombreuses molécules médicamenteuses au cours des 60 dernières années . Elles ont eu un impact majeur dans la découverte de médicaments thérapeutiques, notamment les anti-infectieux, les anticancéreux, l'immunologie, l'immuno-oncologie, les troubles neurologiques, la douleur chronique et le diabète sucré .
Applications antimicrobiennes
En raison de son accessibilité synthétique et de sa diversité structurale, l'échafaudage pyrimidinique a trouvé des applications thérapeutiques répandues, y compris les antimicrobiens .
Applications antivirales
Les pyrimidines sont également utilisées dans des applications antivirales .
Applications anticancéreuses
L'échafaudage pyrimidinique est utilisé dans des applications anticancéreuses .
Applications anti-inflammatoires et analgésiques
Les pyrimidines, y compris la this compound, sont utilisées dans des applications anti-inflammatoires et analgésiques .
Agents actifs sur le système nerveux central (SNC)
Les pyrimidines possèdent des propriétés médicinales potentielles importantes pour les agents actifs sur le système nerveux central (SNC) .
Bloqueurs des canaux calciques et antidépresseurs
Il est également rapporté que les pyrimidines possèdent des propriétés médicinales potentielles importantes pour les bloqueurs des canaux calciques et les antidépresseurs .
Science des matériaux : Revêtements en silicone supramoléculaires
Une nouvelle stratégie d'incorporation de liaisons non covalentes dynamiques (2-amino-4-hydroxy-6-méthylpyrimidine (UPy)) dans la chaîne latérale des squelettes en silicone a été développée pour construire des revêtements en poly(urée-uréthane) de silicone supramoléculaire (SSPu) avec d'excellentes performances mécaniques, une forte adhésion interfaciale et une capacité de recyclage multiple .
Safety and Hazards
4-Hydroxy-6-methylpyrimidine is harmful if swallowed and causes serious eye damage . It is classified as Acute Tox. 4 Oral - Eye Dam. 1 . Personal protective equipment/face protection should be worn when handling this compound . It should be avoided to get in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided .
Relevant Papers
Several papers were found related to 4-Hydroxy-6-methylpyrimidine. These include studies on the synthesis of substituted pyridines , spectroscopic investigation of azo derivatives of 4,6-dihydroxy-2-methylpyrimidine , and large-scale solvent-free chlorination of hydroxy-pyrimidines . These papers provide valuable insights into the properties and potential applications of 4-Hydroxy-6-methylpyrimidine.
Mécanisme D'action
Target of Action
4-Hydroxy-6-methylpyrimidine, also known as 6-Methyl-4-pyrimidinol , is a pyrimidine derivative. Pyrimidines have been found to have a wide range of therapeutic applications, including antimicrobial, antimalarial, antiviral, anticancer, antileishmanial, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant applications . .
Mode of Action
Pyrimidine derivatives are known to interact with various biological targets, leading to a range of therapeutic effects
Biochemical Pathways
Pyrimidines play a crucial role in dna and rna as a building block, and their derivatives have been found to impact a wide range of biological processes .
Result of Action
Pyrimidine derivatives have been found to exert a range of effects, including antimicrobial, antimalarial, antiviral, anticancer, antileishmanial, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant effects .
Propriétés
IUPAC Name |
4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-4-2-5(8)7-3-6-4/h2-3H,1H3,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRIUKSRPHFASO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063056 | |
| Record name | 6-Methyl-4(1H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3524-87-6 | |
| Record name | 6-Methyl-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3524-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4(3H)-Pyrimidinone, 6-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003524876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-6-methylpyrimidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193523 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxy-6-methylpyrimidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18893 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4(3H)-Pyrimidinone, 6-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Methyl-4(1H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methyl-1H-pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.495 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Hydroxy-6-methylpyrimidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H2Q3DT832 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-Hydroxy-6-methylpyrimidine?
A1: 4-Hydroxy-6-methylpyrimidine has the molecular formula C5H6N2O and a molecular weight of 110.11 g/mol.
Q2: Which spectroscopic techniques are useful for characterizing 4-Hydroxy-6-methylpyrimidine?
A2: Infrared (IR) spectroscopy can identify characteristic functional groups. Nuclear magnetic resonance (NMR) spectroscopy provides structural information about the compound's hydrogen and carbon atoms. Ultraviolet-visible (UV-Vis) spectroscopy helps to analyze the compound's electronic transitions. [, , , , , ]
Q3: Does 4-Hydroxy-6-methylpyrimidine exist in different tautomeric forms?
A3: Yes, 4-Hydroxy-6-methylpyrimidine can exist in both keto and enol tautomeric forms. In the solid state, the keto form is generally more stable. [, ]
Q4: How does 4-Hydroxy-6-methylpyrimidine react with phosphorus oxychloride?
A4: The reaction of 4-Hydroxy-6-methylpyrimidine with phosphorus oxychloride leads to the formation of 4-chloro-6-methylpyrimidine. This reaction is frequently employed to introduce a chlorine atom at the 4-position, which can subsequently be substituted with various nucleophiles. []
Q5: Can 4-Hydroxy-6-methylpyrimidine undergo catalytic reduction?
A5: Yes, the benzyloxy derivative of 4-Hydroxy-6-methylpyrimidine can be catalytically reduced. Interestingly, the choice of catalyst significantly influences the reaction outcome. For instance, using palladium on carbon as a catalyst can yield 6-methyl-4-pyrimidinol, while Raney nickel leads to the formation of 4-benzyloxy-6-methylpyrimidine. []
Q6: Is 4-Hydroxy-6-methylpyrimidine known to form complexes with metal ions?
A6: Yes, 4-Hydroxy-6-methylpyrimidine acts as a ligand and readily forms complexes with various metal ions, including copper(II), nickel(II), cobalt(II), zinc(II), mercury(II), and platinum(II). [, , , , ]
Q7: Which nitrogen atoms of 4-Hydroxy-6-methylpyrimidine typically participate in metal coordination?
A7: The nitrogen atom at position 3 (N3) of the pyrimidine ring is a primary site for metal coordination. Additionally, the exocyclic nitrogen atom of the 2-hydrazino group in 2-hydrazino-4-hydroxy-6-methylpyrimidine derivatives can also participate in metal binding. []
Q8: What are some applications of 4-Hydroxy-6-methylpyrimidine derivatives?
A8: Derivatives of 4-Hydroxy-6-methylpyrimidine have shown promising activity as fungicides and antimalarial agents. They have also been explored as potential anticancer agents. [, , , , ]
Q9: What is ethirimol, and how is it related to 4-Hydroxy-6-methylpyrimidine?
A9: Ethirimol, chemically known as 5-butyl-2-ethylamino-4-hydroxy-6-methylpyrimidine, is a systemic fungicide. It is a structural analog of 4-Hydroxy-6-methylpyrimidine and exemplifies how modifications to the core structure can lead to compounds with potent biological activities. [, ]
Q10: How has computational chemistry been employed in the study of 4-Hydroxy-6-methylpyrimidine?
A10: Density functional theory (DFT) calculations have been used to investigate the electronic structure, vibrational frequencies, and intermolecular interactions of 4-Hydroxy-6-methylpyrimidine and its derivatives. These calculations provide valuable insights into the compound's reactivity, stability, and potential applications. [, , , ]
Q11: How do structural modifications influence the biological activity of 4-Hydroxy-6-methylpyrimidine derivatives?
A11: Introducing various substituents at the 2- and 5-positions of the pyrimidine ring can drastically alter the biological activity of 4-Hydroxy-6-methylpyrimidine. For example, the presence of a bulky substituent at the 5-position, such as in ethirimol, can impart systemic fungicidal properties. [, , ]
Q12: What is known about the environmental degradation of 4-Hydroxy-6-methylpyrimidine-based fungicides?
A12: Research suggests that 4-Hydroxy-6-methylpyrimidine derivatives, like some other pyrimidine fungicides, can undergo photodegradation in the presence of natural photosensitizers like riboflavin under environmentally relevant conditions. This highlights the importance of considering the fate and potential environmental impact of such compounds. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Furo[3,2-b]pyridine-2-methanamine](/img/structure/B114300.png)





